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Compound of Interest

Compound Name: Cytarabine

Cat. No.: B000982

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of
Cytarabine, a critical antimetabolite agent used in chemotherapy. The document detalils its
structural identifiers, physicochemical properties, mechanism of action, and the experimental
protocols used for its structural elucidation.

Introduction to Cytarabine

Cytarabine, also known as cytosine arabinoside (ara-C), is a synthetic pyrimidine nucleoside
analog of deoxycytidine.[1][2] It is a cornerstone medication in the treatment of various
hematological malignancies, including acute myeloid leukemia (AML), acute lymphocytic
leukemia (ALL), and lymphomas.[3] Structurally, Cytarabine's key feature is the replacement of
the natural deoxyribose sugar with an arabinose sugar moiety.[1][4] This seemingly subtle
alteration, where the 2'-hydroxyl group is in a trans configuration relative to the 3'-hydroxyl
group (unlike the cis configuration in the natural cytidine), is fundamental to its cytotoxic activity.
[4] This guide will delve into the specific molecular characteristics that underpin its therapeutic
function.

Molecular Structure and Identification

The definitive structure of Cytarabine is characterized by a cytosine base attached to an
arabinofuranose sugar via a -N1-glycosidic bond.[2] This arrangement distinguishes it from its
endogenous counterparts, cytidine and deoxycytidine.
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Chemical Identifiers

The molecule is unambiguously identified by several standardized nomenclature systems,
which are crucial for database searches and regulatory documentation.

Identifier Type Value
4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-
IUPAC Name o
(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
CAS Number 147-94-4[2]
Chemical Formula CoH13N30s5[2]
C1=CN(C(=O)N=C1N)[C@H]2--INVALID-LINK--
SMILES
C0)0)0[2]
InChl Key UHDGCWIWMRVCDJ-CCXZUQQUSA-N[1]

Physicochemical Properties

The physical and chemical properties of Cytarabine are critical for its formulation, delivery, and
pharmacokinetic profile. The compound typically appears as a white to off-white, crystalline
powder or colorless crystals.[2] A summary of its key quantitative properties is presented below.

Property Value Source(s)
Molar Mass 243.22 g/mol [2]
Melting Point 212-213 °C (414-415 °F) [2]
Bioavailability (Oral) <20% [3]
Protein Binding ~13% [1]

L _ Biphasic: 10 min (initial phase),
Elimination Half-life )
1-3 hr (terminal phase)

Solubility Freely soluble in water [2]

Mechanism of Action: A Structural Perspective

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Cytarabine
https://pubchem.ncbi.nlm.nih.gov/compound/Cytarabine
https://pubchem.ncbi.nlm.nih.gov/compound/Cytarabine
https://en.wikipedia.org/wiki/Cytarabine
https://www.benchchem.com/product/b000982?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Cytarabine
https://pubchem.ncbi.nlm.nih.gov/compound/Cytarabine
https://pubchem.ncbi.nlm.nih.gov/compound/Cytarabine
https://www.ncbi.nlm.nih.gov/books/NBK557680/
https://en.wikipedia.org/wiki/Cytarabine
https://en.wikipedia.org/wiki/Cytarabine
https://pubchem.ncbi.nlm.nih.gov/compound/Cytarabine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Cytarabine's efficacy is rooted in its structural mimicry of deoxycytidine, allowing it to act as an
antimetabolite.[4] It is a prodrug that requires intracellular activation. The process begins with
its transport into the cell, primarily by human equilibrative nucleoside transporter 1 (hENT1).[1]

Once inside the cell, Cytarabine undergoes a three-step phosphorylation cascade to become
its active form, cytarabine triphosphate (ara-CTP).[4][5] This active metabolite then exerts its
cytotoxic effects through two primary mechanisms:

« Inhibition of DNA Polymerase: Ara-CTP competitively inhibits DNA polymerase, a critical
enzyme for DNA replication and repair. This action effectively halts DNA synthesis,
particularly during the S-phase of the cell cycle.[3][6]

 Incorporation into DNA: Ara-CTP is incorporated into the growing DNA strand. The arabinose
sugar's unique stereochemistry, specifically the 2'-hydroxyl group, creates steric hindrance
that prevents the formation of the next phosphodiester bond, leading to premature chain
termination.[3][4]

The inactivation of Cytarabine occurs via deamination by cytidine deaminase into the non-toxic
metabolite, uracil arabinoside.[1] The balance between the activating kinase (deoxycytidine
kinase) and inactivating deaminase is a key determinant of the drug's efficacy.

Below is a diagram illustrating the metabolic activation and signaling pathway of Cytarabine.

aaaaaaaaaaaaaaaaaa
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Cytarabine's metabolic activation and mechanism of action.
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Experimental Protocols for Structural Analysis

The precise three-dimensional structure of Cytarabine has been determined using standard
crystallographic and spectroscopic techniques. The following sections outline the generalized
protocols for these key experiments.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous determination of the three-
dimensional atomic arrangement of a molecule in its crystalline state.[7]

Objective: To determine the precise bond lengths, bond angles, and absolute configuration of
Cytarabine.

Methodology:

o Crystallization: High-purity Cytarabine powder is dissolved in a suitable solvent system
(e.g., 50% ethanol) to achieve supersaturation. Crystals are grown through slow evaporation,
vapor diffusion, or cooling methods until a single crystal of adequate size (typically >0.1 mm)
and quality is obtained.

o Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope,
mounted on a goniometer head, and placed within an X-ray diffractometer. The crystal is
cooled (typically to 100 K) to minimize thermal vibrations.[8] It is then irradiated with a
monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as
the crystal is rotated.[8][9]

» Structure Solution and Refinement: The collected diffraction intensities are processed to
determine the unit cell dimensions and space group. The phase problem is solved using
direct methods to generate an initial electron density map. An atomic model of Cytarabine is
built into the electron density map. The model is then refined computationally, adjusting
atomic positions and thermal parameters to achieve the best fit between the observed
diffraction data and the calculated data from the model.[8][10]

» Data Validation and Deposition: The final structural model is validated for geometric and
crystallographic quality. The coordinates and experimental data are then typically deposited
in a public repository like the Cambridge Structural Database (CSD).
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms
(primarily *H and 13C) within a molecule in solution, confirming its structure and connectivity.[11]

Objective: To confirm the chemical structure, connectivity, and stereochemistry of Cytarabine
in solution and to assess its purity and stability.[11][12]

Methodology:

o Sample Preparation: A small quantity (typically 1-5 mg) of Cytarabine is dissolved in a
deuterated solvent (e.g., D=0 or DMSO-ds) to a final concentration of approximately 1-10
mM. The solution is transferred to a standard NMR tube. A reference standard, such as
tetramethylsilane (TMS) or a derivative, may be added for chemical shift calibration.

o Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of NMR
experiments are performed:

o H NMR: A one-dimensional proton NMR spectrum is acquired to identify the number of
unique proton environments, their chemical shifts, signal integrations (proton ratios), and
coupling constants (J-coupling), which reveal adjacent protons.

o 13C NMR: A one-dimensional carbon NMR spectrum is acquired to identify the number of
unique carbon environments.

o 2D NMR (COSY, HSQC): Two-dimensional experiments like COSY (Correlation
Spectroscopy) are used to establish proton-proton connectivities, while HSQC
(Heteronuclear Single Quantum Coherence) is used to correlate directly bonded proton
and carbon atoms, confirming the C-H framework of the molecule.

o Spectral Analysis: The acquired spectra are processed (Fourier transformation, phasing, and
baseline correction). The chemical shifts, integration values, and coupling patterns in the *H
and 13C spectra are analyzed and assigned to specific atoms within the Cytarabine
molecule. The 2D NMR data are used to piece together the molecular fragments and confirm
the overall structure, including the stereochemical relationships in the arabinose ring.
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General Experimental Workflow for Structural Elucidation

Single-Crystal X-ray Diffraction NMR Spectroscopy

Sample Dissolution

Crystallization of Cytarabine (Deuterated Solvent)

Mounting & X-ray Data Collection 1D & 2D NMR Data Acquisition

Structure Solution & Refinement Spectral Analysis & Assignment

3D Atomic Model Chemical Structure Confirmation
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Workflow for Cytarabine's structural analysis.

Conclusion

The molecular structure of Cytarabine is precisely defined, with its unique arabinose sugar
moiety being the cornerstone of its potent antineoplastic activity. This structural feature allows
its active triphosphate form to disrupt DNA synthesis by inhibiting DNA polymerase and
inducing chain termination. The detailed characterization of its structure through techniques like
X-ray crystallography and NMR spectroscopy has been fundamental to understanding its
mechanism of action and has solidified its role as a vital chemotherapeutic agent. This in-depth
knowledge continues to inform the development of new nucleoside analogs and combination
therapies in oncology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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